molecular formula C20H21N5O B2371058 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 1797294-32-6

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Cat. No.: B2371058
CAS No.: 1797294-32-6
M. Wt: 347.422
InChI Key: XKIKOLZEHWTORA-UHFFFAOYSA-N
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Description

  • Starting materials: 3-(pyridin-4-yl)-1H-pyrazole and cyclopropyl bromide.
  • Reaction conditions: Base-catalyzed alkylation.
  • Product: 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole.
  • Step 4: Formation of Phenylurea Moiety

    • Starting materials: 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole and phenyl isocyanate.
    • Reaction conditions: Room temperature, in the presence of a base.
    • Product: 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridinyl and cyclopropyl groups. The final step involves the formation of the phenylurea moiety through a reaction with phenyl isocyanate.

    • Step 1: Synthesis of Pyrazole Ring

      • Starting materials: Hydrazine hydrate and ethyl acetoacetate.
      • Reaction conditions: Reflux in ethanol.
      • Product: 3-methyl-1H-pyrazole.

    Chemical Reactions Analysis

    Types of Reactions

    1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    • Oxidation

      • Reagents: Potassium permanganate, hydrogen peroxide.
      • Conditions: Aqueous or organic solvents, elevated temperatures.
      • Products: Oxidized derivatives of the pyrazole and pyridine rings.
    • Reduction

      • Reagents: Sodium borohydride, lithium aluminum hydride.
      • Conditions: Anhydrous solvents, low temperatures.
      • Products: Reduced derivatives of the pyrazole and pyridine rings.
    • Substitution

      • Reagents: Halogenating agents, nucleophiles.
      • Conditions: Organic solvents, room temperature or elevated temperatures.
      • Products: Substituted derivatives at the pyrazole or pyridine rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

      Reduction: Sodium borohydride in methanol at low temperatures.

      Substitution: Bromine in dichloromethane at room temperature.

    Major Products

      Oxidation: Oxidized pyrazole and pyridine derivatives.

      Reduction: Reduced pyrazole and pyridine derivatives.

      Substitution: Halogenated pyrazole and pyridine derivatives.

    Scientific Research Applications

    1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-methylurea
    • 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea
    • 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-benzylurea

    Uniqueness

    1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is unique due to the presence of the phenylurea moiety, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

    Properties

    IUPAC Name

    1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-phenylurea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21N5O/c26-20(23-17-4-2-1-3-5-17)22-12-13-25-19(16-6-7-16)14-18(24-25)15-8-10-21-11-9-15/h1-5,8-11,14,16H,6-7,12-13H2,(H2,22,23,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKIKOLZEHWTORA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=NC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    347.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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